Cas no 2110337-83-0 (1-Piperazinecarboxylic acid, 3-(1H-pyrazol-4-yl)-, 1,1-dimethylethyl ester)

1-Piperazinecarboxylic acid, 3-(1H-pyrazol-4-yl)-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 1-Piperazinecarboxylic acid, 3-(1H-pyrazol-4-yl)-, 1,1-dimethylethyl ester
-
- Inchi: 1S/C12H20N4O2/c1-12(2,3)18-11(17)16-5-4-13-10(8-16)9-6-14-15-7-9/h6-7,10,13H,4-5,8H2,1-3H3,(H,14,15)
- InChI Key: LMBPHZJJUOYHBD-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CCNC(C2=CNN=C2)C1
1-Piperazinecarboxylic acid, 3-(1H-pyrazol-4-yl)-, 1,1-dimethylethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-412400-0.25g |
tert-butyl 3-(1H-pyrazol-4-yl)piperazine-1-carboxylate |
2110337-83-0 | 95.0% | 0.25g |
$481.0 | 2025-03-15 | |
Enamine | EN300-412400-2.5g |
tert-butyl 3-(1H-pyrazol-4-yl)piperazine-1-carboxylate |
2110337-83-0 | 95.0% | 2.5g |
$1903.0 | 2025-03-15 | |
Enamine | EN300-412400-5.0g |
tert-butyl 3-(1H-pyrazol-4-yl)piperazine-1-carboxylate |
2110337-83-0 | 95.0% | 5.0g |
$2816.0 | 2025-03-15 | |
Enamine | EN300-412400-0.05g |
tert-butyl 3-(1H-pyrazol-4-yl)piperazine-1-carboxylate |
2110337-83-0 | 95.0% | 0.05g |
$226.0 | 2025-03-15 | |
1PlusChem | 1P028QNI-100mg |
tert-butyl3-(1H-pyrazol-4-yl)piperazine-1-carboxylate |
2110337-83-0 | 95% | 100mg |
$479.00 | 2023-12-19 | |
1PlusChem | 1P028QNI-10g |
tert-butyl3-(1H-pyrazol-4-yl)piperazine-1-carboxylate |
2110337-83-0 | 95% | 10g |
$5224.00 | 2023-12-19 | |
1PlusChem | 1P028QNI-50mg |
tert-butyl3-(1H-pyrazol-4-yl)piperazine-1-carboxylate |
2110337-83-0 | 95% | 50mg |
$332.00 | 2023-12-19 | |
1PlusChem | 1P028QNI-1g |
tert-butyl3-(1H-pyrazol-4-yl)piperazine-1-carboxylate |
2110337-83-0 | 95% | 1g |
$1262.00 | 2023-12-19 | |
1PlusChem | 1P028QNI-250mg |
tert-butyl3-(1H-pyrazol-4-yl)piperazine-1-carboxylate |
2110337-83-0 | 95% | 250mg |
$657.00 | 2023-12-19 | |
Enamine | EN300-412400-1.0g |
tert-butyl 3-(1H-pyrazol-4-yl)piperazine-1-carboxylate |
2110337-83-0 | 95.0% | 1.0g |
$971.0 | 2025-03-15 |
1-Piperazinecarboxylic acid, 3-(1H-pyrazol-4-yl)-, 1,1-dimethylethyl ester Related Literature
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
Additional information on 1-Piperazinecarboxylic acid, 3-(1H-pyrazol-4-yl)-, 1,1-dimethylethyl ester
Comprehensive Guide to 1-Piperazinecarboxylic acid, 3-(1H-pyrazol-4-yl)-, 1,1-dimethylethyl ester (CAS No. 2110337-83-0)
1-Piperazinecarboxylic acid, 3-(1H-pyrazol-4-yl)-, 1,1-dimethylethyl ester (CAS No. 2110337-83-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, often referred to by its abbreviated name tert-butyl 3-(1H-pyrazol-4-yl)piperazine-1-carboxylate, is a key intermediate in the synthesis of various bioactive molecules. Its unique structural features, including the piperazine and pyrazole moieties, make it a versatile building block in drug discovery and development.
The growing interest in 1-Piperazinecarboxylic acid, 3-(1H-pyrazol-4-yl)-, 1,1-dimethylethyl ester is driven by its potential applications in medicinal chemistry. Researchers are particularly intrigued by its role in the design of kinase inhibitors and GPCR modulators, which are critical in treating diseases like cancer and neurological disorders. With the rise of AI-driven drug discovery and high-throughput screening, this compound has become a focal point for innovative therapeutic strategies.
From a chemical perspective, CAS No. 2110337-83-0 exhibits notable stability and solubility properties, making it suitable for various synthetic routes. The tert-butyl ester group provides protection for the carboxylic acid functionality, allowing for selective reactions in multi-step syntheses. This feature is particularly valuable in the development of peptidomimetics and small molecule drugs, where precise control over molecular architecture is essential.
The market demand for 1-Piperazinecarboxylic acid, 3-(1H-pyrazol-4-yl)-, 1,1-dimethylethyl ester has seen a steady increase, driven by the expanding pharmaceutical and biotechnology sectors. Companies specializing in custom synthesis and contract research are actively stocking this compound to meet the needs of academic and industrial researchers. Additionally, the compound's relevance in green chemistry initiatives aligns with the global push for sustainable and eco-friendly synthetic methodologies.
One of the most frequently asked questions about CAS No. 2110337-83-0 pertains to its synthetic accessibility. Researchers often inquire about optimized protocols for its preparation and purification. Advances in catalytic methods and flow chemistry have streamlined its production, reducing costs and improving yields. These innovations are particularly beneficial for labs engaged in parallel synthesis and combinatorial chemistry.
Another hot topic surrounding 1-Piperazinecarboxylic acid, 3-(1H-pyrazol-4-yl)-, 1,1-dimethylethyl ester is its potential role in neuropharmacology. The piperazine scaffold is a common feature in many CNS-active drugs, and the incorporation of the pyrazole ring could enhance binding affinity and selectivity. This has sparked interest in its use for developing next-generation antidepressants and anxiolytics.
In summary, 1-Piperazinecarboxylic acid, 3-(1H-pyrazol-4-yl)-, 1,1-dimethylethyl ester (CAS No. 2110337-83-0) is a compound of immense scientific and commercial value. Its applications span across drug discovery, material science, and chemical biology, making it a cornerstone in modern research. As the fields of precision medicine and personalized therapeutics continue to evolve, the importance of such versatile intermediates will only grow.
2110337-83-0 (1-Piperazinecarboxylic acid, 3-(1H-pyrazol-4-yl)-, 1,1-dimethylethyl ester) Related Products
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)




